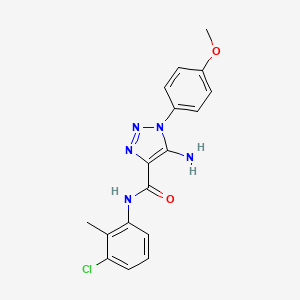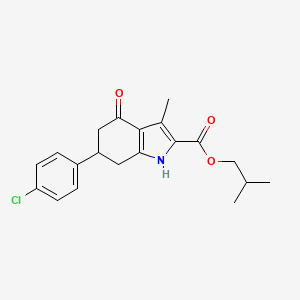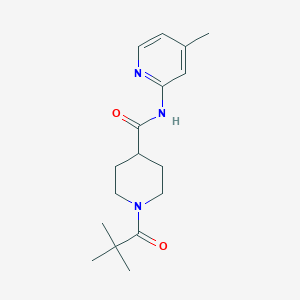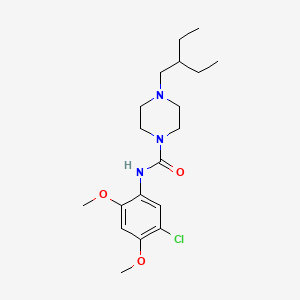![molecular formula C21H21NO4 B4667308 2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4667308.png)
2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, its use in humans was discontinued due to safety concerns. Despite this, GW501516 has gained popularity in the sports community as a performance-enhancing drug and has been banned by the World Anti-Doping Agency (WADA) since 2009.
Mecanismo De Acción
2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione exerts its effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy expenditure. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function and energy balance.
Biochemical and Physiological Effects:
2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione has been found to have several biochemical and physiological effects, including:
1. Increased fatty acid oxidation: 2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione has been shown to increase the expression of genes involved in fatty acid oxidation, leading to increased utilization of fat as an energy source.
2. Improved glucose metabolism: 2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione has been found to increase glucose uptake and utilization in skeletal muscle, liver, and adipose tissue, resulting in improved insulin sensitivity and glucose homeostasis.
3. Reduced inflammation: 2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione has been shown to reduce the expression of pro-inflammatory genes and cytokines, leading to a decrease in inflammation.
4. Increased energy expenditure: 2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione has been found to increase energy expenditure by promoting mitochondrial biogenesis and thermogenesis, resulting in increased metabolic rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione has several advantages and limitations for use in lab experiments. Its advantages include its ability to activate PPARδ selectively, its well-established mechanism of action, and its potential therapeutic applications in various diseases. However, its limitations include its potential toxicity and safety concerns, as well as its banned status in sports competitions.
Direcciones Futuras
There are several future directions for research on 2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione, including:
1. Investigating its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and cancer.
2. Studying its effects on mitochondrial function and oxidative stress.
3. Developing safer and more effective PPARδ agonists for clinical use.
4. Investigating its potential use as a performance-enhancing drug in sports.
In conclusion, 2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione is a synthetic drug that activates PPARδ and has potential therapeutic applications in various diseases. Despite its banned status in sports competitions and safety concerns, it remains an important tool for scientific research and has several future directions for investigation.
Aplicaciones Científicas De Investigación
2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure in animal models. In addition, it has been found to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
Propiedades
IUPAC Name |
2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-7-15-10-11-18(19(14-15)25-2)26-13-6-12-22-20(23)16-8-4-5-9-17(16)21(22)24/h3-5,7-11,14H,6,12-13H2,1-2H3/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHUQRMWKLOTBE-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-allyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4667237.png)


![(2-{2-[(4-chlorophenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}ethyl)dimethylamine](/img/structure/B4667271.png)

![(3,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4667283.png)

![4-isopropyl-3-(5-methyl-3-thienyl)-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4667299.png)
![4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B4667318.png)


![2,6-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4667339.png)
![N-({5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B4667340.png)